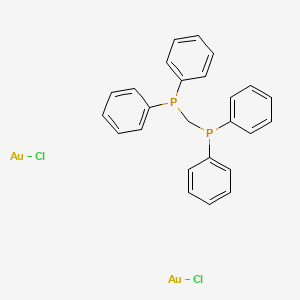

Bis(chlorogold(I)) bis(diphenylphosphino)methane

説明

Bis(chlorogold(I)) bis(diphenylphosphino)methane, also known as Methylenebis[diphenyl]phosphine gold complex, is a transition metal catalyst . It has the empirical formula C25H22Au2Cl2P2 and a molecular weight of 849.23 . It is used in pharmacological studies involving the anticancer activity of gold (I)-phosphine complexes as autophagy-inducing agents and in the creation of triplet luminescent light-emitting diodes with low turn-on voltage .

Chemical Reactions Analysis

Bis(chlorogold(I)) bis(diphenylphosphino)methane is used as a catalyst for various reactions. It is used in the stereoselective preparation of vinyltetrahydrofuran via intramolecular hydroalkoxylation, hydroamination and hydroalkoxylation reactions, asymmetric transition metal catalysis, and gold (I) catalyzed intramolecular Schmidt reactions of homopropargyl azides .Physical And Chemical Properties Analysis

Bis(chlorogold(I)) bis(diphenylphosphino)methane is a solid substance . It has an assay of 97% . The SMILES string representation of the compound is Cl[Au]PH(c1ccccc1)c2ccccc2)(c3ccccc3)c4ccccc4 .科学的研究の応用

Pharmacological Studies

This compound has been used in pharmacological studies involving the anticancer activity of gold (I)-phosphine complexes as autophagy-inducing agents . This is a significant area of research as it could potentially lead to new treatments for cancer.

Light Emitting Diodes

The compound has been used in the development of triplet luminescent light emitting diodes with low turn-on voltage . This application could lead to more efficient and cost-effective lighting solutions.

Catalyst for Chemical Reactions

Bis(chlorogold(I)) bis(diphenylphosphino)methane has been used as a catalyst for various chemical reactions . For example, it has been used in the stereoselective preparation of vinyltetrahydrofuran via intramolecular hydroalkoxylation . It has also been used in hydroamination and hydroalkoxylation reactions .

Transition Metal Catalysis

This compound has been used in asymmetric transition metal catalysis . This is a key area of research in the field of organic chemistry, as it can lead to the development of new synthetic methods.

Gold (I) Catalyzed Intramolecular Schmidt Reactions

Bis(chlorogold(I)) bis(diphenylphosphino)methane has been used in gold (I) catalyzed intramolecular Schmidt reactions . These reactions are important in the synthesis of complex organic molecules.

Ligands for H2 Activation

Bis(diphenylphosphino)methane and its bridge-substituted analogues have been used as chemically non-innocent ligands for H2 activation . This is a significant area of research in the field of energy, as it could potentially lead to new methods for hydrogen storage and utilization.

Asymmetric Cyclization

In cooperation with other compounds, Bis(chlorogold(I)) bis(diphenylphosphino)methane has been used to prompt the asymmetric cyclization of certain compounds . This application is important in the field of organic synthesis, as it can lead to the development of new synthetic methods.

Safety and Hazards

Bis(chlorogold(I)) bis(diphenylphosphino)methane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .

作用機序

Target of Action

Bis(chlorogold(I)) bis(diphenylphosphino)methane is a gold-based compound that primarily targets organic reactions . It is used as a catalyst in these reactions, promoting the formation of bimetallic complexes .

Mode of Action

The compound interacts with its targets by forming a four-membered ring with the constituents MP2C . This interaction promotes the formation of bimetallic complexes that feature five-membered M2P2C rings .

Biochemical Pathways

Bis(chlorogold(I)) bis(diphenylphosphino)methane affects several biochemical pathways. It is used in the catalysis of organic reactions, such as the hydrogenation of polyacetylenes . It is also used in organic gold chemistry reactions, such as transfer reduction and transfer carbonylation reactions .

Pharmacokinetics

As a solid compound, its bioavailability may be influenced by factors such as solubility, stability, and the presence of transport proteins .

Result of Action

The result of Bis(chlorogold(I)) bis(diphenylphosphino)methane’s action is the promotion of specific organic reactions. By acting as a catalyst, it facilitates the formation of desired products in these reactions .

Action Environment

The action of Bis(chlorogold(I)) bis(diphenylphosphino)methane can be influenced by environmental factors. For instance, the reaction process usually takes place under an inert atmosphere . Additionally, the compound should be stored at room temperature, indicating that temperature can affect its stability and efficacy .

特性

IUPAC Name |

chlorogold;diphenylphosphanylmethyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22P2.2Au.2ClH/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25;;;;/h1-20H,21H2;;;2*1H/q;2*+1;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPUWTQJFLJEJC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Au2Cl2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470779 | |

| Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(chlorogold(I)) bis(diphenylphosphino)methane | |

CAS RN |

37095-27-5 | |

| Record name | Bis(chlorogold(I)) bis(diphenylphosphino)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

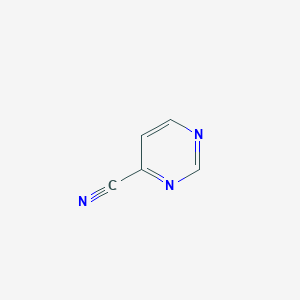

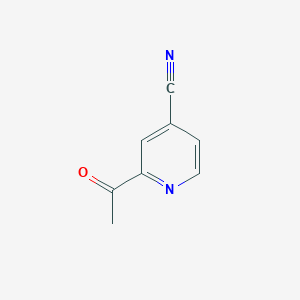

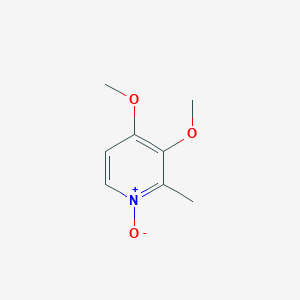

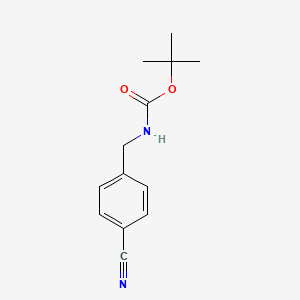

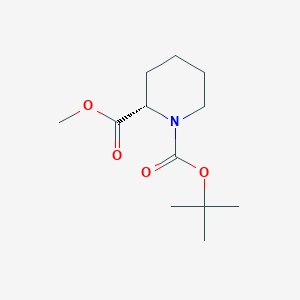

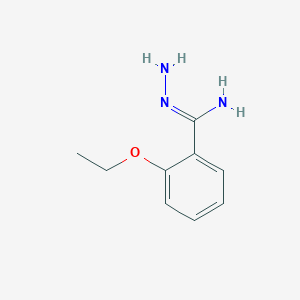

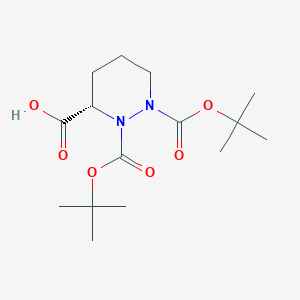

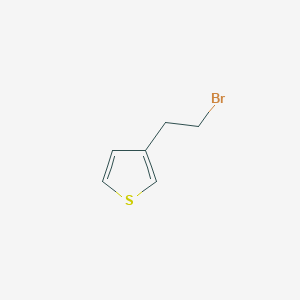

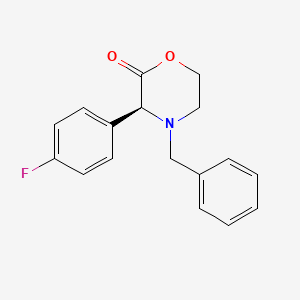

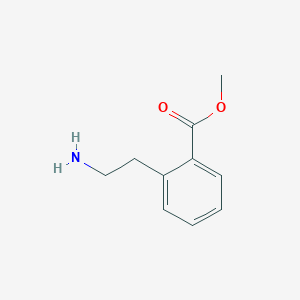

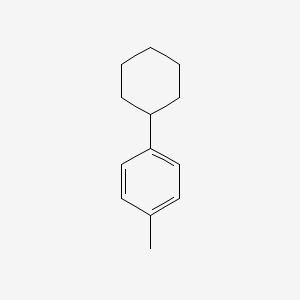

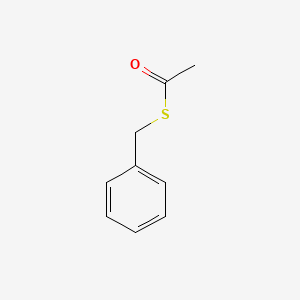

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。